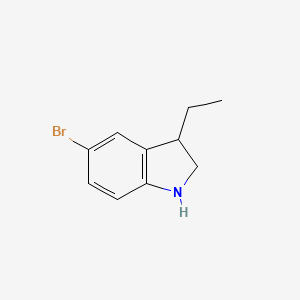

5-Bromo-3-ethyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

5-bromo-3-ethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-5,7,12H,2,6H2,1H3 |

InChI Key |

JYAPKXVCYCPSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3 Ethyl 2,3 Dihydro 1h Indole and Its Analogues

Direct Synthetic Routes Towards 2,3-Dihydro-1H-indole Frameworks

The foundational step in synthesizing the target molecule is the construction of the 2,3-dihydro-1H-indole (indoline) core. Several powerful strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, substrate scope, and control over stereochemistry.

Catalytic Dearomatization Strategies of Indoles

Catalytic dearomatization has emerged as a powerful approach for converting planar indole (B1671886) structures into three-dimensional indoline (B122111) scaffolds. nih.gov This transformation is crucial for accessing the diverse stereochemically rich architectures found in many natural products. rsc.org Various catalytic systems have been developed to facilitate this process.

One notable strategy involves the oxidative dearomatization of indoles. For instance, Palladium(II)-catalyzed oxidative Wacker-type cyclization of specific indole derivatives can produce fused indoline structures. rsc.orgrsc.org This method often utilizes molecular oxygen as a green oxidant, enhancing its atom economy. rsc.org Another approach employs hypoiodite (B1233010) catalysis for the enantioselective dearomatization of 2,3-disubstituted indoles, which proceeds through an oxidative umpolung of the indole's C3 position. nih.gov Furthermore, copper-catalyzed intramolecular dearomative amination and radical-engaged dearomatization processes provide alternative pathways to functionalized indolines under mild conditions. researchgate.netresearchgate.net

These catalytic methods provide a direct route from readily available indoles to the indoline core, which can then be further functionalized.

| Catalyst System | Indole Substrate Type | Key Features |

| Pd(II) / O₂ | 2,3-disubstituted indoles with tethered nucleophile | Wacker-type cyclization, forms C2-oxygenated quaternary centers. rsc.org |

| Chiral Quaternary Ammonium (B1175870) Hypoiodite | 2,3-disubstituted indoles | Enantioselective, proceeds via oxidative umpolung of C3. nih.gov |

| Cu(OTf)₂ or TfOH | Indoles with tethered amine | Intramolecular dearomative amination. researchgate.net |

| Iodine(I/III) Catalysis | Indoles | Diastereoselective difluorination during dearomatization. researchgate.net |

Reductive Cyclization Approaches to the Indoline Core

Reductive cyclization is a classic and reliable method for constructing the indoline nucleus, typically starting from ortho-substituted nitroarenes. This strategy involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

A common precursor for this approach is an o-nitrostyrene derivative. The reduction of the nitro group, often achieved with reagents like formic acid or through catalytic hydrogenation (e.g., using Pd/C), triggers a cyclization to form the indole or indoline ring. nih.govorganic-chemistry.orgresearchgate.net For example, a two-step procedure starting from 4-(2-nitrophenyl)-3-oxobutanoate involves nitro-group reduction and cyclization to an indole, which is then further reduced to the indoline derivative. nih.gov This process can be streamlined into a single step using consecutive catalytic hydrogenation in a continuous flow system. nih.gov

This methodology is advantageous as it builds the heterocyclic ring from acyclic precursors, allowing for significant structural diversity based on the starting materials. The choice of reducing agent and reaction conditions can be tuned to control the final product, yielding either the fully aromatic indole or the desired dihydroindole (indoline). nih.gov The palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes using carbon monoxide also provides an efficient route to complex fused indole systems. nih.gov

Multi-Component Reaction Pathways for Indoline Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the initial components. rsc.orgnih.gov MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate libraries of complex molecules from simple, readily available starting materials. nih.govrsc.org

Several indole syntheses are based on MCRs, such as the Ugi and Mannich reactions. arkat-usa.orgnih.gov For instance, a two-step sequence involving an Ugi four-component reaction (UT-4CR) followed by an acid-induced cyclization can produce highly substituted indoles under mild conditions. rsc.orgnih.gov This approach allows for significant variability in the final structure by simply changing the starting aniline (B41778), isocyanide, or aldehyde components. nih.gov Another example involves the one-pot multicomponent reaction of indoles, aldehydes, and other nucleophiles to generate complex, polyfunctionalized indole derivatives. nih.gov While many of these reactions yield aromatic indoles, subsequent reduction can provide the corresponding indoline frameworks. The development of MCRs that directly afford indoline structures is an active area of research, offering a powerful tool for diversity-oriented synthesis. rsc.org

Introduction of Bromo and Ethyl Substituents

Regioselective Bromination Strategies for Indoline Systems

Introducing a bromine atom specifically at the C-5 position of the indoline ring requires careful control of regioselectivity. The electronic properties of the indole/indoline system typically favor electrophilic substitution at other positions, such as C-3. However, specific strategies have been developed to achieve C-5 bromination.

One effective method involves the temporary dearomatization of the indole ring. A recently developed protocol for indolo[2,3-a]quinolizidine alkaloids achieves selective C-5 bromination by using pyridinium (B92312) tribromide (Br₃·PyH) and HCl in methanol (B129727). nih.govresearchgate.netcitedrive.com The proposed mechanism involves the initial formation of a C-3 brominated indolenine intermediate. The acidic methanol then adds to this intermediate, forming a temporary indoline structure. This deactivates the pyrrole (B145914) ring and directs a second bromination to the electron-rich C-5 position of the benzene (B151609) ring. Subsequent elimination of methanol and the C-3 bromine restores the aromatic indole core, now selectively brominated at C-5. nih.gov While this example yields a 5-bromoindole, adapting such a strategy to an indoline precursor or using protecting groups could lock in the 5-bromoindoline (B135996) structure. Direct bromination of an existing indoline core is also possible, with the regiochemical outcome influenced by the N-substituent and reaction conditions.

| Reagent | Substrate | Key Feature of Mechanism |

| Bromine in Acetic Acid | Methyl indole-3-carboxylate | Directs dibromination to C-5 and C-6 positions. nih.gov |

| Pyridinium tribromide / HCl / MeOH | Indolo[2,3-a]quinolizidine alkaloids | In situ generation of an indoline intermediate directs bromination to C-5. nih.gov |

Stereoselective Alkylation and Arylation at C-3 Position

Introducing an ethyl group at the C-3 position of the indoline ring can be accomplished through several methods, with stereoselectivity being a key challenge, especially if a chiral center is desired. The C-3 position is nucleophilic in indoles, making it a common site for alkylation. mdpi.com

Palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles has been developed to create a quaternary center at this position. nih.gov This reaction can be adapted for the introduction of other alkyl groups. The aza-Friedel-Crafts alkylation provides another route for C-3 functionalization. researchgate.net For a pre-formed indoline, direct alkylation is more challenging. An alternative is to perform the alkylation on the indole precursor prior to the dearomatization step. For example, a 3-ethylindole could be synthesized and then subjected to catalytic hydrogenation or another dearomatization method to yield the 3-ethylindoline core. The stereochemical outcome of the reduction step (cis or trans relationship between substituents at C-2 and C-3) would depend on the catalyst and conditions used. beilstein-journals.orgresearchgate.net

| Method | Substrate | Key Features |

| Palladium-Catalyzed Allylation | 3-Substituted Indoles | Creates a C-3 quaternary center; can be made enantioselective with chiral ligands. nih.gov |

| Aza-Friedel-Crafts Alkylation | Indole derivatives | Direct coupling under mild conditions. researchgate.net |

| Catalytic Hydrogenation | 3-Ethylindole | Dearomatization of a pre-functionalized indole to give 3-ethylindoline. mdpi.com |

Functionalization of Precursors for 5-Bromo-3-ethyl-2,3-dihydro-1H-indole Synthesis

The synthesis of this compound logically begins with appropriately functionalized precursors that already contain the bromo and/or ethyl substituents or can be readily modified to include them. The primary precursors are typically derivatives of aniline or indole.

One common strategy involves the direct bromination of an indoline precursor. For instance, 5-bromo-indoline can be synthesized by the direct bromination of 1-acetyl-indoline in glacial acetic acid, followed by saponification to remove the acetyl protecting group, achieving high yields. prepchem.com Once 5-bromoindoline is obtained, subsequent functionalization at the C3 position would be required to introduce the ethyl group.

Alternatively, the synthesis can commence from a brominated aniline. For example, a multi-step synthesis starting from 4-bromoaniline (B143363) can be employed to construct the indole ring system, which is then modified. iajps.com A general approach could involve the Fischer indole synthesis, where 4-bromophenylhydrazine is reacted with butanal to form a hydrazone, which then undergoes acid-catalyzed cyclization and aromatization to yield 5-bromo-3-ethyl-1H-indole. The final step would be the reduction of the indole's C2-C3 double bond to afford the target indoline. Various reducing agents, such as sodium cyanoborohydride, can be used for this transformation.

Another approach is the functionalization of a pre-existing indole core. The synthesis of 3-substituted indoles can be achieved regioselectively by using a bulky triisopropylsilyl protecting group at the N1 position. tcichemicals.com This group sterically hinders the C2 position, directing lithiation and subsequent electrophilic attack to the C3 position. tcichemicals.com A 5-bromo-1-(triisopropylsilyl)-1H-indole could be treated with an alkyllithium reagent followed by an ethylating agent like ethyl iodide. Subsequent reduction of the indole ring would yield the desired product.

Advanced Synthetic Techniques and Green Chemistry Initiatives

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability compared to classical methods. For the construction of complex molecules like this compound, transition-metal catalysis and C-H functionalization strategies are at the forefront, providing powerful tools for ring construction and derivatization.

Transition-Metal Catalysis in Indoline Construction and Functionalization

Transition metals have revolutionized the synthesis of heterocyclic compounds, including indolines. mdpi.com Catalysts based on palladium, gold, and copper are particularly effective in mediating complex bond formations through diverse mechanistic pathways, often under mild conditions. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of C-C and C-N bonds with high precision. nih.gov The synthesis of indoline scaffolds can be achieved through various palladium-catalyzed reactions, including intramolecular C-H amination and cross-coupling cascades. nih.govorganic-chemistry.org

One powerful approach is the intramolecular amination of β-arylethylamines. organic-chemistry.org A precursor such as N-protected 2-(4-bromophenyl)butylamine could undergo a palladium-catalyzed C-H amination at the ortho position of the bromophenyl ring to directly form the 5-bromo-3-ethyl-indoline core. This method avoids the need for pre-functionalized arenes and offers a direct route to the desired heterocyclic system. nih.gov

Palladium-catalyzed reactions have also been extensively used for the synthesis of 3- and 4-substituted indoles, which are immediate precursors to indolines. acs.org For example, a Larock indole synthesis could involve the palladium-catalyzed annulation of a 2-bromo-4-bromoaniline derivative with an appropriate alkyne to construct the substituted indole ring, which is then reduced. The versatility of palladium catalysis allows for the coupling of a wide range of substrates, making it a highly adaptable tool for generating diverse indoline analogues. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Intramolecular C-H Amination | N-protected β-(halophenyl)ethylamine | Substituted Indoline | High efficiency, mild conditions. organic-chemistry.org |

| Pd(II) / Oxidant | Intramolecular Amination | 2-Pyridinesulfonyl-protected phenethylamine | Substituted Indoline | Tolerates various functional groups. organic-chemistry.org |

| Pd(0) / Ligand | Annulation (e.g., Larock) | o-Haloaniline and Alkyne | Substituted Indole (precursor) | Modular synthesis of complex indoles. acs.org |

This table provides illustrative examples of palladium-catalyzed reactions applicable to the synthesis of substituted indolines.

Gold catalysis has emerged as a uniquely powerful tool for activating alkynes toward nucleophilic attack, enabling a range of complex cyclization and cascade reactions. researchgate.net The synthesis of indoles and indolines often begins with 2-alkynylaniline precursors, which undergo gold-catalyzed intramolecular hydroamination. beilstein-journals.org

In a typical gold-catalyzed route, a substituted 2-alkynylaniline undergoes a 5-endo-dig cyclization to form an indole ring. beilstein-journals.org For the synthesis of a 3-ethyl-indoline analogue, a precursor such as 4-bromo-2-(but-1-yn-1-yl)aniline could be cyclized. The resulting 5-bromo-3-ethyl-1H-indole can then be reduced to the target indoline. Gold catalysts, such as NaAuCl₄ or AuCl, are effective for this transformation and are often tolerant of various functional groups. beilstein-journals.org

More advanced gold-catalyzed cascades allow for the construction of highly complex, polycyclic indoline skeletons in a single step with excellent stereocontrol. rsc.orgacs.org These reactions proceed through intricate pathways involving cyclization followed by intramolecular trapping, enabling the formation of multiple rings and stereocenters with high precision. While potentially overly complex for the direct synthesis of this compound, these methods highlight the synthetic power of gold catalysis in generating structural diversity around the indoline core. acs.org

| Catalyst | Reaction Type | Substrate Example | Product Type | Key Features |

| Au(III) or Au(I) | Intramolecular Hydroamination | 2-Alkynylaniline | 2-Substituted Indole (precursor) | Mild conditions, functional group tolerance. beilstein-journals.org |

| Chiral Gold(I) Complex | Asymmetric Cascade Cyclization | Enyne-tethered Indole | Polycyclic Indoline | High stereoselectivity, construction of multiple stereocenters. rsc.org |

| IPrAuNTf₂ | Benzannulation of Pyrroles | Pyrrolyl alkynol | Functionalized Indole (precursor) | Regioselective synthesis of challenging indole scaffolds. acs.org |

This table summarizes representative gold-catalyzed methods for constructing indole and indoline frameworks.

Copper catalysts offer a cost-effective and versatile alternative to palladium and gold for certain transformations. In the context of indoline synthesis, copper is particularly noted for its utility in annulation reactions and in the dehydrogenation of indolines to form indoles. capes.gov.br

The dehydrogenation of an indoline to its corresponding indole is a common transformation, often used as a final step in a synthetic sequence or to re-aromatize the heterocyclic ring after other functionalizations have been performed. researchgate.net Copper(I) complexes, such as chloro(pyridine)copper(I), can catalyze the selective dehydrogenation of indolines using molecular oxygen as the oxidant. capes.gov.br This represents a green chemistry approach, as it avoids the use of stoichiometric heavy metal oxidants.

Copper also catalyzes various annulation reactions that can be used to construct the indoline ring or add fused rings to it. For example, a copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds has been developed to create spiroindoline-fused heterocycles. dicp.ac.cn While this specific reaction produces a more complex scaffold, the underlying principle of copper-catalyzed carbene insertion and annulation can be adapted to other synthetic strategies for substituted indolines. dicp.ac.cn

| Catalyst | Reaction Type | Substrate Example | Product Example | Key Features |

| [CuCl(py)]n | Dehydrogenation (Oxidation) | Indoline | Indole | Uses O₂ as a green oxidant, high selectivity. capes.gov.br |

| Cu(MeCN)₄BF₄ | [4+1] Annulation | Indoline-based diazo compound | Spiroindoline | Forms C-S/C-C bonds in a cascade process. dicp.ac.cn |

| Cu(OAc)₂ | C-H Activation/Coupling | Anilide | Oxindole (B195798) | Formal C-H/Ar-H coupling with O₂ as oxidant. organic-chemistry.org |

This table illustrates the application of copper catalysis in reactions involving the indoline core.

C-H Functionalization Approaches for Indoline Derivatives

Direct C-H functionalization has emerged as one of the most powerful and atom-economical strategies in modern organic synthesis. chim.it This approach avoids the need for pre-functionalization (e.g., halogenation or organometallic reagent formation) of substrates, thereby shortening synthetic sequences and reducing waste. For the indoline core, C-H functionalization offers a direct path to introducing substituents on both the pyrroline (B1223166) and benzene rings.

The indoline scaffold contains multiple C-H bonds with different reactivities. The functionalization of the benzene ring (C4-C7 positions) is particularly challenging due to the similar reactivity of these C-H bonds. nih.gov However, the use of directing groups attached to the indoline nitrogen can overcome this challenge, enabling highly regioselective reactions. nih.govrsc.org

For instance, an N-acyl group can direct a palladium catalyst to selectively activate the C7-H bond. nsf.gov This has been demonstrated in the C7-acetoxylation of N-acyl indolines, a reaction that provides a route to oxygenated indoline alkaloids. nsf.gov Similarly, directing groups can steer functionalization to other positions, such as C4, C5, or C6, depending on the specific group and catalyst system employed. nih.gov A strategy for synthesizing a 5-bromo-3-ethyl-7-functionalized indoline could involve first preparing the 5-bromo-3-ethylindoline core and then using an N-directing group to install a substituent at the C7 position via a transition-metal-catalyzed C-H activation event. acs.org This approach showcases the modularity and power of C-H functionalization in the late-stage diversification of complex molecules.

| Catalyst System | Directing Group | Position Functionalized | Reaction Type |

| Pd(OAc)₂ | N-Acyl (e.g., Benzoyl) | C7 | Acetoxylation |

| Ru(II) / Ligand | N-Pyridyl | C-H Bond | Arylation |

| Rh(III) / Ligand | N-Amide | Ortho C-H Bond | Alkenylation |

| Cu(II) / Oxidant | N-P(O)tBu₂ | C6 | Arylation |

This table provides examples of directed C-H functionalization reactions on the indoline benzene ring, illustrating the control of regioselectivity.

Asymmetric Synthesis and Atroposelective Control in Indole/Indoline Systems

The synthesis of specific stereoisomers of indoline derivatives, including analogues of this compound, is a significant challenge in organic chemistry. The focus of asymmetric synthesis in this area is often on controlling the stereochemistry of substituents on the pyrrolidine (B122466) ring or on constructing axially chiral indole- and indoline-based frameworks. nih.gov These axially chiral compounds, known as atropisomers, are stereoisomers resulting from restricted rotation around a single bond and are valuable in medicinal chemistry and as chiral ligands. nih.govacs.org

The development of catalytic atroposelective methods for the synthesis of indole derivatives has become an important area of research. acs.org However, creating these molecules presents challenges, such as dealing with remote ortho-substituents around the chiral axis and the lower rotational barrier compared to six-membered biaryls. acs.org To overcome these issues, strategies involving unique indole-derived platform molecules and organocatalytic enantioselective transformations have been devised. acs.org

Transition-metal catalysis is a highly effective method for constructing atropisomers. nih.gov For instance, the enantioselective synthesis of C7-indolino- and C7-indolo biaryl atropisomers has been achieved through C-H functionalization catalyzed by chiral rhodium complexes. nih.gov Another approach involves the atroposelective Nenitzescu indole synthesis using a Jacobsen-type chromium(III)-salen complex as a chiral Lewis acid catalyst, which affords 5-hydroxybenzo[g]indoles in high yields and excellent enantiomeric excess. nih.gov Furthermore, atroposelective coupling of indoles with chiral amino acid-based sulfonamides, mediated by hypohalides, can produce 2-amido-3-haloindoles with a C–N chiral axis. acs.org The halogen at the C3 position in these products allows for further functionalization. acs.org

Table 1: Examples of Asymmetric and Atroposelective Synthesis in Indole/Indoline Systems

| Reaction Type | Catalyst/Mediator | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| C7 C-H Functionalization | Chiral Rhodium JasCp Complexes | C7-indolino/indolo biaryl atropisomers | First atroposelective C7 functionalization of indolines and indoles reported. | nih.gov |

| Nenitzescu Indole Synthesis | Jacobsen-type chromium(III)-salen complex | 5-hydroxybenzo[g]indoles | Highly atroposelective, affording products in up to 97% yield and 99% enantiomeric excess. | nih.gov |

| Haloamidation of Indoles | Hypohalides with chiral amino acid derivatives | 2-amido-3-haloindoles with C-N axial chirality | Creates axially chiral indole derivatives where the C3-halogen facilitates further transformations. | acs.org |

| Organocatalytic Transformations | Chiral organocatalysts | Various atropisomeric indole derivatives | Effective strategy for tackling challenges of remote substituents and lower rotational barriers. | acs.org |

Microwave-Assisted and Solvent-Free Syntheses of Indoline Derivatives

Modern synthetic chemistry increasingly emphasizes efficiency, reduced reaction times, and environmentally friendly procedures. Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are two prominent strategies that have been successfully applied to the synthesis of indoles and their derivatives. nih.govnih.gov

Microwave irradiation has been shown to significantly accelerate many classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.com For example, the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole, an analogue of the target compound, was achieved in quantitative yield in just 10 minutes under microwave heating in water with a catalytic amount of sulfuric acid. mdpi.com Similarly, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, including 5-bromo and 5-chloro analogues, were efficiently synthesized via a palladium-catalyzed intramolecular oxidative coupling by exposing the neat mixture of reactants to microwave irradiation. mdpi.com Multi-component reactions under microwave conditions have also been developed to produce highly functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives in good yields within minutes. nih.gov

Solvent-free synthesis offers advantages in terms of reduced waste, cost, and environmental impact. The reaction of indoles with various aldehydes and ketones to form bis(indolyl)methanes can be carried out rapidly and in excellent yields under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (B79036) (CAN). researchgate.net Another approach involves the Michael addition of indoles to nitrochalcones, promoted by sulfamic acid under solvent-free conditions, as the first step in an efficient synthesis of 4-indolylquinoline derivatives. nih.gov Solvent-free conditions have also been utilized for the unexpected synthesis of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles from the addition of indole to aldehydes at 100 °C. nih.gov Additionally, highly functionalized benzazepines have been synthesized by the thermal, solvent- and catalyst-free ring expansion of indoles with dialkylacetylene dicarboxylates. rsc.org

Table 2: Examples of Microwave-Assisted and Solvent-Free Syntheses of Indole Derivatives

| Method | Reaction Type | Catalyst/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Fischer Indole Synthesis | H₂SO₄ (cat.), H₂O, 100 °C, 10 min | 5-bromo-2,3,3-trimethyl-3H-indole | Quantitative yield achieved in a significantly reduced reaction time. | mdpi.com |

| Microwave-Assisted | Pd-Catalyzed Heterocyclization | Pd(OAc)₂, neat, 120 °C | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Excellent yields and high regioselectivity obtained under microwave irradiation. | mdpi.com |

| Microwave-Assisted | Multi-component Reaction | InCl₃/NH₄OAc | 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives | Rapid (2-7 min) synthesis of complex indole derivatives in good yields. | nih.gov |

| Solvent-Free | Electrophilic Substitution | Ceric Ammonium Nitrate (CAN), neat | Bis(indolyl)methanes | Rapid reaction with excellent yields and simple work-up. | researchgate.net |

| Solvent-Free | Michael Addition | Sulfamic acid, 90 °C, 4h | 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Clean reaction with good yield, serving as an intermediate for quinolines. | nih.gov |

| Solvent-Free | Ring Expansion | Thermal, open air | Functionalized benzazepines | Reaction proceeds in very good yields without solvent or catalyst. | rsc.org |

Chemical Reactivity and Transformations of 5 Bromo 3 Ethyl 2,3 Dihydro 1h Indole

Reactivity Profile of the 2,3-Dihydro-1H-indole Moiety

The 2,3-dihydro-1H-indole, or indoline (B122111), the core of the title compound, exhibits a rich and varied chemical reactivity. The reduced pyrroline (B1223166) ring and the attached benzene (B151609) ring each contribute to its chemical persona.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the indoline system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The substitution pattern is directed by both the amino group and the bromine atom already present on the ring. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, primarily at the ortho and para positions relative to the nitrogen. In the case of 5-Bromo-3-ethyl-2,3-dihydro-1H-indole, the C-6 position is para to the nitrogen and ortho to the bromine, making it a likely site for electrophilic attack. The C-4 position is ortho to the nitrogen but also subject to some steric hindrance from the pyrroline ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would be expected to yield 5-bromo-3-ethyl-6-nitro-2,3-dihydro-1H-indole. The precise outcome of these reactions can be influenced by the specific reagents and reaction conditions employed.

Reactions at the Pyrroline Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of this compound is a secondary amine and thus serves as a nucleophilic center. This allows for a variety of reactions, including N-alkylation and N-acylation, which are fundamental for the derivatization of the indoline core.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or other alkylating agents in the presence of a base. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 5-bromo-3-ethyl-1-methyl-2,3-dihydro-1H-indole. The choice of base and solvent can be crucial for the efficiency of the reaction. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. For example, 5-bromoindoline (B135996) can be reacted with benzyl alcohol to yield the N-benzyl derivative nih.gov.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the molecule. For instance, treatment with acetyl chloride in the presence of a base like triethylamine would produce 1-acetyl-5-bromo-3-ethyl-2,3-dihydro-1H-indole.

| Reaction Type | Reagent Example | Product Example |

| N-Alkylation | Methyl iodide (CH₃I) | 5-Bromo-3-ethyl-1-methyl-2,3-dihydro-1H-indole |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-5-bromo-3-ethyl-2,3-dihydro-1H-indole |

Reactivity at the Chiral C-2 and C-3 Positions

The C-2 and C-3 positions of the pyrroline ring are chiral centers, and their reactivity is influenced by the substituents present. The C-2 position is a benzylic methylene (B1212753) group, while the C-3 position bears an ethyl group.

Functionalization at the C-2 position of indoles can be achieved through various methods, including directed C-H activation. For 3-substituted indoles, functionalization often occurs at the C-2 position chim.it. While the dihydro-indole system is less aromatic, the C-2 position remains a site for potential functionalization, for instance, through oxidation or deprotonation-alkylation sequences, although the latter can be challenging.

The C-3 position is a chiral center, and reactions at this site or influencing its stereochemistry are of significant interest. The presence of the ethyl group sterically hinders direct attack at C-3. However, reactions that proceed through intermediates where the C-3 stereocenter can be affected, such as racemization or diastereoselective transformations, are conceivable under specific conditions.

Strategic Functionalization and Derivatization

The presence of a bromine atom and the potential for modification of the indoline ring system allow for a wide range of strategic functionalization and derivatization reactions.

Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-5 position is a versatile handle for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 5-bromoindoline and an organoboron compound, typically a boronic acid or ester. This is a highly effective method for introducing aryl or vinyl substituents at the C-5 position. For example, reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base would yield 3-ethyl-5-phenyl-2,3-dihydro-1H-indole. Microwave-promoted Suzuki-Miyaura coupling has been shown to be efficient for 5-bromoindoline derivatives, leading to high yields of 5-arylated products nih.gov.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 5-bromoindoline with an alkene to form a new carbon-carbon bond, typically resulting in a 5-alkenylindoline. This reaction is a valuable tool for the introduction of unsaturated side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the 5-bromoindoline and an amine. This provides a direct route to 5-aminoindoline derivatives, which are important building blocks in medicinal chemistry. The use of specialized phosphine ligands is often crucial for the success of these reactions with heterocyclic halides nih.gov.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Arylindoline |

| Heck | Alkene | Pd(OAc)₂ / Phosphine ligand / Base | 5-Alkenylindoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Phosphine ligand / Base | 5-Aminoindoline |

Oxidation and Reduction Processes of the Indoline Ring System

Oxidation: The indoline ring can be oxidized to the corresponding indole (B1671886). This dehydrogenation reaction re-establishes the aromaticity of the pyrrole (B145914) ring and is a common transformation. Various oxidizing agents can be employed, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. A transition-metal/quinone complex has been shown to be an effective catalyst for the aerobic dehydrogenation of indolines to indoles wikipedia.org. For this compound, this reaction would yield 5-Bromo-3-ethyl-1H-indole. Further oxidation can lead to oxindoles. For example, the oxidation of 3-substituted indoles can yield 2-oxindoles nih.govnih.gov.

Reduction: While the pyrroline ring of the title compound is already reduced, the benzene ring can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, leading to the corresponding hexahydroindole derivative. The selective reduction of the benzene ring while retaining the pyrroline ring is challenging. Conversely, the corresponding indole, 5-Bromo-3-ethyl-1H-indole, can be reduced to this compound using various reducing agents, such as sodium cyanoborohydride in the presence of an acid.

Cycloaddition Reactions of Indoline Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. While the aromatic indole ring is a common participant in such reactions, the saturated indoline core can also be involved, often through the generation of reactive intermediates or by utilizing existing unsaturation. The primary type of cycloaddition relevant to indoline derivatives is the 1,3-dipolar cycloaddition. libretexts.org

1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.orguchicago.edu For a molecule like this compound, participation would typically require its conversion into a suitable 1,3-dipole, such as an azomethine ylide. For instance, mesoionic pyridine-based 1,3-dipoles can be generated in situ and subsequently react with dipolarophiles like benzyne to create fused heterocyclic systems. mcgill.ca

Another strategy involves the [3+2] cycloaddition of nitrones, which can be generated from isatogen derivatives (related to oxindoles), with various olefins. This method has been shown to produce highly substituted indolines with excellent regio- and stereoselectivity, including the formation of contiguous tetra-substituted carbon centers. acs.org Although this approach builds the indoline core rather than using a pre-formed one, it highlights the utility of cycloaddition in synthesizing complex indoline structures.

A summary of relevant cycloaddition methodologies is presented below:

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | Isatogenol (nitrone precursor) + Olefin | Fully substituted fused indolines | acs.org |

| Inverse-electron-demand Diels-Alder | Indole + 2-(2-nitrovinyl)-1,4-benzoquinone | organic-chemistry.orgchemrxiv.org-fused indoline | nih.gov |

| 1,3-Dipolar Cycloaddition | Mesoionic pyridine-based 1,3-dipole + Benzyne | Fused nitrogen heterocycles | mcgill.ca |

| [3+2] Cycloaddition | (2-oxoindolin-3-ylidene)acetonitrile + Diazomethane | Spirocyclopropane-2-oxindole (Indoline precursor) | nih.gov |

For this compound itself, direct participation in cycloadditions is limited by its saturated nature. However, oxidation to the corresponding indole or 3H-indole tautomer would open pathways for such reactions. For example, the dearomatizing inverse-electron-demand Diels-Alder reaction is a known transformation for indoles, leading to chiral organic-chemistry.orgchemrxiv.org-fused indolines. nih.gov

Regio- and Stereoselectivity in Indoline Transformations

Factors Influencing Regiochemical Outcomes

Regioselectivity in reactions involving this compound is primarily dictated by the electronic properties of the indoline nucleus and its substituents. The indoline system can be viewed as an N-substituted aniline (B41778) derivative, where the nitrogen atom's lone pair strongly activates the aromatic ring toward electrophilic substitution.

Electrophilic Aromatic Substitution: The nitrogen atom at position 1 is a powerful ortho- and para-directing group. This makes the C5 and C7 positions the most electron-rich and nucleophilic sites on the benzene ring.

Influence of Nitrogen (N1): The primary activating group is the indoline nitrogen, which directs electrophiles to the C7 position (the C5 position is blocked). Direct C-H functionalization of indolines at the C7 position has been achieved using transition-metal catalysis, underscoring the inherent reactivity of this site. nih.gov

Influence of Bromine (C5): The bromine atom at C5 has a dual electronic effect. It is deactivating through induction but acts as an ortho- and para-director through resonance. It therefore directs incoming electrophiles to the C4 and C6 positions.

The table below outlines the directing effects of the key functional groups on electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Reactivity Site |

| Amine Nitrogen | N1 | Strongly Activating, +R > -I | Ortho, Para (to N) | C5 (blocked), C7 |

| Bromine | C5 | Deactivating, -I > +R | Ortho, Para (to Br) | C4, C6 |

Reactivity of the Saturated Ring: Functionalization can also occur on the five-membered ring. The C2 position, being adjacent to the nitrogen, is susceptible to oxidation and can be a site for C-H activation and subsequent functionalization, such as silylation. researchgate.net Reactions involving the N-H bond, such as alkylation or acylation, are also common transformations for the indoline core.

Diastereoselective and Enantioselective Methodologies

The presence of a pre-existing stereocenter at the C3 position, bearing an ethyl group, makes this compound a chiral molecule. This intrinsic chirality can be leveraged to control the stereochemical outcome of subsequent reactions.

Diastereoselectivity: Reactions that create a new stereocenter, particularly at the adjacent C2 position or on the ethyl side chain, are expected to proceed with some level of diastereoselectivity. The C3-ethyl group provides a sterically biased environment, hindering the approach of reagents from one face of the five-membered ring.

Steric Hindrance: The ethyl group at C3 will sterically shield one face of the indoline ring. A reagent will preferentially approach from the less hindered face, leading to the formation of one diastereomer over the other. This principle is fundamental in controlling stereoselectivity in cyclic molecules. researchgate.net

Cascade Reactions: Diastereoselective cascade reactions have been developed for indole derivatives to synthesize complex tetracyclic indolines. For instance, a dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts reaction proceeds with high cis-diastereoselectivity to create 2,3-fused indolines with a C3 all-carbon quaternary stereocenter. acs.org

Enantioselective Methodologies: Enantioselective transformations of indolines typically rely on external chiral sources, such as chiral catalysts or reagents, to control the formation of a specific enantiomer.

Catalytic Asymmetric Synthesis: Chiral Brønsted acids have been used to catalyze the enantioselective reduction of 3H-indoles to produce optically active indolines with high enantiomeric excess. organic-chemistry.org Similarly, chiral rhodium complexes have enabled the enantioselective C-H functionalization at the C7 position of the indoline core to create axially chiral biaryls. nih.gov

Kinetic Resolution: This technique can be used to separate a racemic mixture of indolines. For example, the kinetic resolution of N-Boc protected 2-arylindolines has been achieved using a chiral base (n-BuLi/sparteine), allowing for the isolation of enantioenriched starting material and product. researchgate.net

The following table summarizes key stereoselective methods applicable to indoline systems.

| Method | Type | Key Feature | Outcome | Reference |

| Dearomative Cascade | Diastereoselective | Intramolecular cyclization controlled by existing structure | cis-fused tetracyclic indolines | acs.org |

| [3+2] Cycloaddition | Diastereoselective | Reaction of isatogenols with olefins | Highly substituted indolines with controlled stereochemistry | acs.org |

| C-H Functionalization | Enantioselective | Chiral Rhodium catalyst | Atropisomeric C7-arylated indolines | nih.gov |

| Transfer Hydrogenation | Enantioselective | Chiral Brønsted acid catalyst | Optically active indolines from 3H-indoles | organic-chemistry.org |

| Kinetic Resolution | Enantioselective | Chiral base mediated reaction | Enantioenriched indolines | researchgate.net |

Mechanistic Investigations of Reactions Involving 5 Bromo 3 Ethyl 2,3 Dihydro 1h Indole

Elucidation of Reaction Pathways and Transition States

Comprehensive studies elucidating the specific reaction pathways and transition states for reactions involving 5-bromo-3-ethyl-2,3-dihydro-1H-indole have not been prominently reported. Understanding these aspects is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Concerted vs. Stepwise Mechanisms

The determination of whether a reaction proceeds through a concerted (single-step) or a stepwise (multi-step) mechanism is fundamental to its mechanistic understanding. For many reactions involving indole (B1671886) derivatives, such as cycloadditions, both pathways can be plausible. However, specific experimental or computational studies that differentiate between these mechanisms for this compound are currently lacking.

Intermediates and Their Characterization

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For reactions involving this compound, the nature of any transient species, such as carbocations, carbanions, or radical intermediates, has not been specifically detailed in published research. Spectroscopic techniques like NMR, IR, and mass spectrometry, often coupled with computational modeling, would be necessary to characterize such intermediates.

Kinetic and Isotope Effect Studies

Kinetic studies, which measure the rate of a chemical reaction, and kinetic isotope effect (KIE) studies, which probe the change in rate upon isotopic substitution, are powerful tools for investigating reaction mechanisms. There are no specific kinetic or KIE studies reported for reactions of this compound. Such studies would provide valuable insights into the rate-determining step of a reaction and the nature of the transition states involved.

Role of Catalysts, Solvents, and Electronic Effects

The reactivity of this compound is expected to be significantly influenced by catalysts, the solvent environment, and the electronic effects inherent to its structure. The bromine atom at the 5-position acts as an electron-withdrawing group through induction but also a weak deactivator in electrophilic aromatic substitution, while the ethyl group at the 3-position is an electron-donating group. The interplay of these electronic effects will govern the regioselectivity and reactivity of the molecule. The nitrogen atom in the dihydroindole ring can be influenced by catalysts, and the choice of solvent can affect reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. However, systematic studies quantifying these effects for this specific compound are not available.

Protonation States and Their Influence on Reactivity

The nitrogen atom of the 2,3-dihydro-1H-indole core can be protonated under acidic conditions. The protonation state of this nitrogen will have a profound impact on the molecule's reactivity. Protonation would deactivate the aromatic ring towards electrophilic attack and could also influence the reactivity of the dihydro portion of the molecule. Detailed studies on the pKa of this compound and the influence of its protonation state on various reaction types have not been documented.

Theoretical and Computational Chemistry of 5 Bromo 3 Ethyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules. For 5-Bromo-3-ethyl-2,3-dihydro-1H-indole, DFT calculations provide a detailed picture of its structural and electronic landscape.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or ground-state, structure of the molecule. For this compound, the indoline (B122111) ring system is nearly planar, though the C3 atom, being sp3-hybridized and bearing an ethyl group, introduces non-planarity. researchgate.netnih.gov

The presence of the ethyl group at the C3 position creates a stereocenter, meaning the molecule can exist as different stereoisomers. Furthermore, the ethyl group can adopt various conformations due to rotation around the C3-C(ethyl) bond. Conformation analysis using DFT would identify the most energetically favorable rotamer, which is crucial for understanding its interactions in a biological or chemical system. The calculations would yield key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C(aromatic)-Br | ~1.90 Å |

| N-H | ~1.01 Å | |

| C(aromatic)-N | ~1.40 Å | |

| C3-N | ~1.47 Å | |

| Bond Angles | C-N-C | ~109° |

| Br-C-C | ~120° | |

| Dihedral Angles | H-N-C2-H | Varies with conformation |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution and energy of these orbitals are key to understanding a molecule's nucleophilicity and electrophilicity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed across the aromatic system, with significant contributions from the C-Br antibonding orbital. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 eV | Characterized by π-orbitals of the aromatic ring and the nitrogen lone pair. |

| LUMO | -0.9 eV | Characterized by π*-antibonding orbitals of the aromatic system. |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to represent different potential values. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. Such regions are expected around the bromine atom, due to its electronegativity and lone pairs, and to a lesser extent, the π-system of the aromatic ring.

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor.

Neutral Regions (Green): These regions have a near-zero potential and are generally less reactive.

The MEP map provides a clear, intuitive picture of the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized chemical concepts like bonds, lone pairs, and core orbitals. mpg.de This analysis provides a quantitative description of bonding and intramolecular interactions, such as hyperconjugation. wisc.edu

For this compound, NBO analysis would detail:

The hybridization of each atom.

The composition of the C-Br, C-N, C-C, and C-H bonds.

The occupancy and character of the nitrogen lone pair (LP).

Stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The most significant of these are often delocalizations from lone pairs or bonding orbitals into antibonding orbitals (e.g., LP(N) → σ(C-C) or π(C=C) → π(C=C)).

The second-order perturbation theory analysis within NBO quantifies the energetic significance of these donor-acceptor interactions.

Table 3: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (Caromatic-Caromatic) | ~4.5 | Lone pair delocalization |

| π (C=C) | π* (C=C) | ~18.2 | π-electron delocalization (aromaticity) |

Note: E(2) represents the stabilization energy. This data is illustrative.

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. DFT calculations can determine the activation energies (energy barriers) for different potential pathways, allowing for the prediction of the most likely reaction outcome and regioselectivity.

For this compound, computational studies could explore various reactions, including:

Electrophilic Aromatic Substitution: Predicting whether an incoming electrophile would preferentially add to the ortho or para position relative to the dihydro-pyrrole ring and how the bromine substituent directs this.

N-Alkylation or N-Acylation: Modeling the reaction at the nitrogen atom to understand its kinetics and thermodynamics.

Oxidation: Investigating the mechanism of oxidation of the indoline ring to the corresponding indole (B1671886).

These studies provide a dynamic view of the molecule's reactivity that goes beyond the static picture offered by FMO or MEP analysis. nih.gov

In Silico Exploration of Reactivity Descriptors

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2. Measures the ability to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures resistance to charge transfer.

Softness (S): 1 / (2η). The inverse of hardness.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

These indices are useful for comparing the reactivity of a series of related compounds. thaiscience.info

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 0.9 |

| Electronegativity (χ) | (I+A)/2 | 3.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Softness (S) | 1/(2η) | 0.204 |

Note: These values are derived from the hypothetical energies in Table 2 and are for illustrative purposes.

Computational Studies on Related Bromo-Indoline Systems

While direct computational studies on this compound are not extensively documented in publicly available research, a wealth of theoretical data exists for related bromo-indole and bromo-indoline systems. These studies provide significant insights into how the bromine substituent, its position on the indole ring, and other functional groups influence the molecule's electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a commonly employed method in these investigations, offering a balance between computational cost and accuracy for predicting molecular properties. rsc.orgchemrxiv.orgrsc.org

Research into the computational chemistry of substituted indoles reveals that the nature and position of substituents markedly affect the electronic properties of the indole ring. chemrxiv.orgnih.gov Halogenation, in particular, has been shown to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net Generally, electron-withdrawing groups, such as bromine, tend to lower the HOMO-LUMO energy gap, which can influence the molecule's reactivity and spectroscopic characteristics. nih.govresearchgate.net

DFT calculations on various substituted indoles have been used to predict their standard redox potentials with good agreement with experimental values. rsc.org Studies indicate that electron-withdrawing 5-substituents, like a bromo group, create a specific spin density distribution in the aromatic system of indole radical cations. rsc.org This distribution differs from that observed with electron-donating substituents, which helps to explain the distinct behaviors of these compounds in oxidation and coupling reactions. rsc.org

In a study focused on 3-acyl-5-bromoindole derivatives, molecular docking was used to explore potential interactions with the succinate dehydrogenase (SDH) enzyme, revealing how substitutions on the indole core can influence biological activity. mdpi.com Another detailed quantum chemical study on (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide utilized DFT at the B3LYP/6-311++G(d,p) level to optimize the molecular geometry, analyze vibrational spectra, and perform Hirshfeld surface analysis to understand intermolecular interactions. researchgate.net Such studies confirm a good correlation between theoretically calculated geometric parameters (bond lengths and angles) and those determined experimentally via X-ray diffraction. researchgate.net

The electronic effects of substituents on the indole chromophore have been a subject of significant theoretical interest. chemrxiv.org Computational analyses show that substitutions on the six-membered ring, such as the 5-bromo substitution, have a quantifiable effect on the UV-visible spectroscopic features. chemrxiv.org An electron-withdrawing group at the 5-position generally shifts the maximum absorbance wavelength (λmax) to the red (bathochromic shift) compared to unsubstituted indole. nih.gov

The table below summarizes key findings from computational studies on various substituted indole systems, which can be extrapolated to understand the properties of bromo-indoline derivatives.

| Compound/System Studied | Computational Method | Key Findings | Reference |

| 5-Substituted Indoles | Density Functional Theory (DFT, DMol³) | Electron-withdrawing 5-substituents alter spin density distribution in radical cations, affecting oxidation reactions. Good correlation between theoretical and experimental redox potentials. | rsc.org |

| Halogenated Indolone Derivatives | Density Functional Theory (DFT) | Halogenation stabilizes LUMO energies and strongly influences HOMO energies, decreasing the HOMO-LUMO gap. | researchgate.net |

| 4-Substituted Indoles | Not Specified | An electron-withdrawing group (EWG) at the 4-position shifts the wavelength of maximum absorbance (λmax) to the red. | nih.gov |

| (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide | DFT (B3LYP/6-311++G(d,p)) | Optimized molecular geometry showed good agreement with experimental X-ray diffraction data. Hirshfeld surface analysis detailed intermolecular contacts. | researchgate.net |

| 3-Acyl-5-bromoindole Derivatives | Molecular Docking | Investigated potential interactions with the succinate dehydrogenase (SDH) enzyme, linking structure to antifungal activity. | mdpi.com |

| Indole vs. Indoline | Static bomb calorimetry, Calvet microcalimetry, various computational approaches | Determined the standard molar enthalpy of formation in the gas phase for indole (164.3 +/- 1.3 kJ·mol⁻¹) and indoline (120.0 +/- 2.9 kJ·mol⁻¹). Computational results supported experimental data. | nih.gov |

These computational investigations on related bromo-indole and indoline structures underscore the power of theoretical chemistry to predict and explain the electronic behavior, molecular structure, and potential reactivity of these heterocyclic compounds. The principles derived from these studies provide a robust framework for understanding the specific properties of this compound.

Advanced Spectroscopic Characterization of 5 Bromo 3 Ethyl 2,3 Dihydro 1h Indole and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 5-Bromo-3-ethyl-2,3-dihydro-1H-indole is not publicly available, analysis of closely related bromo-indoline derivatives provides a robust framework for predicting its solid-state characteristics. For instance, the crystal structure of 5-bromo-1-ethylindoline-2,3-dione reveals key features that are likely to be influential in the packing and conformation of the target molecule. nih.govresearchgate.net

Hydrogen Bonding: While the target molecule lacks the carbonyl acceptors seen in indoline-2,3-diones, the N-H group of the dihydroindole ring is a potent hydrogen bond donor. It is expected to form N-H···N or N-H···Br hydrogen bonds, linking molecules into chains or more complex networks. In analogous structures like 5-bromo-1H-indole-2,3-dione, N—H⋯O hydrogen bonds link molecules into chains. researchgate.net

Halogen Interactions: The bromine atom at the C5 position can participate in various non-covalent interactions, including halogen bonds (Br···N) and other short contacts like Br···O or C-H···Br. bohrium.comnih.gov Studies on halogenated oxindoles have shown that short Br···O contacts and C-H···Br interactions contribute significantly to the molecular packing. nih.govnih.gov These forces play a crucial role in stabilizing the crystal lattice. researchgate.net

π–π Stacking: The presence of the aromatic benzene (B151609) ring in the dihydroindole moiety facilitates π–π stacking interactions. In similar structures, weak slipped parallel π–π interactions have been observed, with inter-centroid distances around 3.6 Å, helping to form a three-dimensional structure. nih.goviucr.org

A Hirshfeld surface analysis performed on related bromo-indoline compounds indicates that H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts make the largest contributions to the intermolecular interactions within the crystal. nih.goviucr.org

| Interaction Type | Atoms Involved | Typical Distance/Geometry | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H···N or N-H···Br | ~2.8-3.5 Å | Formation of molecular chains or sheets |

| π–π Stacking | Benzene Ring Centroids | ~3.5-3.8 Å (parallel displaced) | Stabilization of layered structures |

| Halogen Interactions | C-Br···π or C-H···Br | ~3.0-3.8 Å | Directional control of molecular assembly |

The conformation of a molecule in the solid state represents a low-energy state influenced by the forces of crystal packing. libretexts.org For this compound, the key conformational features are the puckering of the five-membered dihydro-pyrrole ring and the orientation of the ethyl substituent at the C3 position.

In contrast to the planar indole (B1671886) ring, the 2,3-dihydro-1H-indole (indoline) five-membered ring is saturated and thus non-planar. nih.gov It typically adopts an "envelope" or "twist" conformation to minimize steric and torsional strain. The specific conformation observed in the crystal would be the one that allows for the most efficient molecular packing. Analysis of related structures shows that the dihydroindene moiety can be essentially planar but often exhibits a slight twist in the saturated portion of the five-membered ring. nih.gov

The ethyl group at the C3 position is expected to adopt a staggered conformation to minimize steric hindrance. Its orientation relative to the dihydroindole ring system (either pseudo-axial or pseudo-equatorial) would be determined by the ring's pucker and the demands of the surrounding crystal lattice. In the analogous structure 5-bromo-1-ethylindoline-2,3-dione, the ethyl group is found to be nearly perpendicular to the main indoline (B122111) ring system. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the structure and dynamics of molecules in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's connectivity and spatial arrangement. researchgate.net

A suite of 2D NMR experiments is essential for the unambiguous structural determination of complex organic molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the H2 and H3 protons of the dihydroindole ring, between the H3 proton and the methylene (B1212753) (-CH₂-) protons of the ethyl group, and between the methylene and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons, such as C2, C3, C4, C6, C7, and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations would include those from the ethyl protons to C3 and C2, from the N-H proton to C2 and C7a, and from the aromatic protons (H4, H6, H7) to the quaternary carbons C3a, C5, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the molecule's preferred conformation and stereochemistry in solution. beilstein-journals.org For example, NOE correlations between the protons of the ethyl group and protons on the dihydroindole ring (e.g., H2 or H4) would define the spatial orientation of the substituent.

| Technique | Information Provided | Key Expected Correlations for this compound |

|---|---|---|

| COSY | ¹H-¹H spin coupling networks | H2-H3; H3-CH₂(ethyl); CH₂(ethyl)-CH₃(ethyl) |

| HSQC | Direct ¹H-¹³C one-bond correlations | H2-C2; H3-C3; H4-C4; H6-C6; H7-C7; Ethyl H's to Ethyl C's |

| HMBC | Long-range ¹H-¹³C (2-4 bond) correlations | N-H to C2/C7a; H4 to C3a/C5/C6; Ethyl H's to C2/C3 |

| NOESY | ¹H-¹H spatial proximity (through-space) | Correlations defining ethyl group orientation relative to the ring |

Molecules in solution are often not static but exist as an equilibrium of rapidly interconverting conformers. nih.gov Dynamic NMR (DNMR) is used to study these exchange processes when their rates are on the same timescale as the NMR experiment (milliseconds to microseconds). documentsdelivered.com

For this compound, potential dynamic processes include the puckering or inversion of the five-membered ring and potentially slow rotation of the ethyl group. By acquiring NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At low temperatures, where the exchange is slow, separate signals for each conformer might be observed. As the temperature increases and the rate of exchange becomes faster, these signals broaden, coalesce, and eventually sharpen into a single, population-averaged signal. A full lineshape analysis of these temperature-dependent spectra can provide quantitative thermodynamic and kinetic data, such as the activation energy (ΔG‡) for the conformational exchange process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cardiff.ac.uk These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. nih.gov The IR and Raman spectra are often complementary, as some vibrational modes may be strong in one and weak or absent in the other.

For this compound, the spectra would be dominated by vibrations associated with the N-H bond, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond.

N-H Stretching: A characteristic sharp or broad peak is expected in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group and the C2 and C3 positions will appear as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Vibrations from the benzene ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

N-H Bending: The in-plane bending vibration of the N-H group is expected around 1550-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond will likely be found in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The C-Br stretch is a low-energy vibration and will appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 | Strong | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Strong | Medium |

| C-Br Stretch | Aryl Bromide | 500 - 700 | Strong | Strong |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of this compound, the principal chromophore is the N-alkylaniline system substituted with a bromine atom on the aromatic ring. Unlike its aromatic counterpart, indole, the 2,3-dihydro-1H-indole (indoline) core lacks the C2=C3 double bond, which significantly alters the extent of the conjugated π-electron system. The electronic transitions are therefore characteristic of a substituted aniline (B41778) rather than an indole.

The primary electronic transitions observed in this molecule are π → π* transitions associated with the benzene ring. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic ring, influencing the energy of these transitions. The presence of substituents on the aromatic ring further modifies the absorption spectrum. The bromine atom at the 5-position, with its lone pairs, acts as an auxochrome and can cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted indoline. The ethyl group at the 3-position is an alkyl substituent and has a minor electronic effect on the aromatic chromophore.

Table 1: Expected UV-Visible Absorption Data for this compound

| Expected λmax Range (nm) | Type of Transition | Chromophore | Probable Solvent |

| 250 - 270 | π → π | Substituted Benzene Ring | Ethanol (B145695) |

| 300 - 320 | π → π | Substituted Benzene Ring (charge-transfer band) | Ethanol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₂BrN), the molecular weight can be precisely determined, and its fragmentation pattern under electron ionization (EI) can provide significant structural information.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, separated by two m/z units (M⁺ and M⁺²+). docbrown.infodocbrown.info

The fragmentation of this compound is expected to proceed through several predictable pathways based on the fragmentation of indoline and the influence of its substituents. nist.gov The parent indoline molecule typically shows a strong molecular ion peak and a significant [M-1]⁺ peak from the loss of a hydrogen atom. nist.gov

For the title compound, the following fragmentation pathways are anticipated:

Molecular Ion: A prominent doublet peak corresponding to [C₁₀H₁₂⁷⁹BrN]⁺ and [C₁₀H₁₂⁸¹BrN]⁺.

Alpha-Cleavage: The bond between the C3 carbon and the ethyl group is a likely site for cleavage. This alpha-cleavage, common in amines, would result in the loss of an ethyl radical (•C₂H₅), leading to a stable cation. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion without the characteristic bromine isotopic pattern.

Ring Cleavage: Fragmentation of the dihydroindole ring system itself can occur, often involving the loss of small neutral molecules.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Description of Fragmentation |

| 225 | 227 | [C₁₀H₁₂BrN]⁺ | Molecular Ion (M⁺) |

| 196 | 198 | [C₈H₇BrN]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage at C3 |

| 146 | - | [C₁₀H₁₂N]⁺ | Loss of bromine radical (•Br) |

| 118 | - | [C₈H₈N]⁺ | Subsequent loss of ethylene (B1197577) (C₂H₄) from the [M-Br]⁺ fragment |

Applications of 5 Bromo 3 Ethyl 2,3 Dihydro 1h Indole in Contemporary Chemical Science

Rational Design of Chemical Scaffolds for Specific Interactions

Lead Optimization Strategies Based on Indoline (B122111) Frameworks

In medicinal chemistry, the indoline framework is a common core in numerous biologically active compounds. Lead optimization is a critical phase in drug discovery where an initial "hit" compound is synthetically modified to improve its potency, selectivity, and pharmacokinetic properties. The 5-bromo-indoline structure is an excellent starting point for such strategies.

The bromine atom at the 5-position is particularly valuable. It can act as a hydrogen bond acceptor and its size can provide favorable van der Waals interactions within a target protein's binding pocket. More importantly, it serves as a versatile synthetic handle for introducing a wide array of new functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to enhance target affinity and selectivity.

The ethyl group at the 3-position introduces a chiral center, meaning the compound can exist as two enantiomers. It is common for different enantiomers of a drug to have vastly different biological activities and metabolic profiles. A key optimization strategy would involve the stereoselective synthesis of each enantiomer of 5-Bromo-3-ethyl-2,3-dihydro-1H-indole to identify the one with the optimal therapeutic profile. This substituent also influences the molecule's lipophilicity, which can be fine-tuned to improve properties like cell membrane permeability and metabolic stability.

For instance, in the development of novel therapeutic agents, modifications to the 5-bromoindoline (B135996) scaffold have been shown to yield compounds with significant activity. While specific data on the 3-ethyl derivative is not extensively published, related structures demonstrate the principles of lead optimization.

| Modification Strategy | Rationale | Potential Outcome | Example from Related Scaffolds |

| Suzuki Coupling at C5-Br | Introduce aryl or heteroaryl groups. | Explore new binding interactions, modulate solubility. | Synthesis of 1-benzyl-5-arylindolin-2-ones as anticancer agents. mdpi.com |

| Buchwald-Hartwig Amination at C5-Br | Introduce substituted amine functionalities. | Form key hydrogen bonds, improve pharmacokinetic profile. | Development of kinase inhibitors. |

| N-Alkylation/Arylation | Modify the nitrogen at position 1. | Alter steric bulk and electronic properties, block metabolism. | N-benzylation of 5-bromoindoline-2,3-dione in anticancer drug design. mdpi.com |

| Stereoselective Synthesis of C3 | Isolate and test individual (R) and (S) enantiomers. | Identify the more potent and safer enantiomer (the eutomer). | Enantiomer-specific activity in neurological drug candidates. |

This table illustrates general lead optimization strategies applicable to the indoline framework based on established chemical principles and findings from related compounds.

Advanced Materials Science Applications (e.g., polymers, optoelectronics)

The field of materials science continuously seeks novel organic molecules for the development of advanced materials with tailored electronic and optical properties. mdpi.com The structure of this compound makes it a promising candidate as a monomer or building block for functional polymers used in optoelectronics. chemimpex.com

The key to its potential lies in the combination of the electron-rich indoline ring system and the reactive bromine handle. The indoline moiety can act as an electron-donating unit in a polymer backbone, a desirable characteristic for organic semiconductors. The bromine atom allows for the polymerization of this monomer into larger, conjugated systems through reactions like Yamamoto or Suzuki polycondensation. By copolymerizing it with other aromatic monomers bearing electron-accepting properties, researchers can create donor-acceptor polymers. This architecture is fundamental to controlling the electronic band gap and tuning the absorption and emission of light, which is crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): The polymer could serve as an emissive layer or a host material for phosphorescent dopants. researchgate.net

Organic Photovoltaics (OPVs): Donor-acceptor polymers based on this scaffold could function as the active layer in solar cells, absorbing sunlight to generate charge.

Organic Field-Effect Transistors (OFETs): The material could be used as the semiconductor channel for switching electronic signals.